molecular formula C22H17ClN6O4S B11650916 4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide

4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11650916
M. Wt: 496.9 g/mol
InChI Key: ALCNWTRKTRBURS-UHFFFAOYSA-N
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Description

4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a benzimidazole moiety, and a benzenesulfonamide group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring is formed by reacting o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzimidazole moieties.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the quinoxaline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor modulator. It could be explored for its activity against various biological targets, including kinases and other enzymes.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects. Its structural features are reminiscent of known pharmacophores, suggesting possible applications in drug discovery for conditions such as cancer, infections, and inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes by binding to active sites or allosteric sites, thereby modulating their activity. The quinoxaline and benzimidazole moieties could facilitate binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide: shares similarities with other quinoxaline and benzimidazole derivatives.

    Quinoxaline Derivatives: These compounds are known for their antimicrobial and anticancer properties.

    Benzimidazole Derivatives: These are widely studied for their antiviral, antifungal, and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds in its class.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H17ClN6O4S

Molecular Weight

496.9 g/mol

IUPAC Name

4-chloro-N-[6-methoxy-3-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H17ClN6O4S/c1-33-14-5-9-16-19(11-14)26-20(24-13-4-8-17-18(10-13)28-22(30)27-17)21(25-16)29-34(31,32)15-6-2-12(23)3-7-15/h2-11H,1H3,(H,24,26)(H,25,29)(H2,27,28,30)

InChI Key

ALCNWTRKTRBURS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)NC(=O)N4)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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